REACTION_CXSMILES
|
[O:1]1[CH2:6][C:5](=O)[NH:4][C:3]2[N:8]=[CH:9][CH:10]=[CH:11][C:2]1=2>C1COCC1>[O:1]1[CH2:6][CH:5]=[N:4][C:3]2[N:8]=[CH:9][CH:10]=[CH:11][C:2]1=2
|
Name
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|
Quantity
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1 g
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Type
|
reactant
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Smiles
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O1C2=C(NC(C1)=O)N=CC=C2
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
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Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
O1C2=C(N=CC1)N=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |